Apigenin-7-O-glucoside

描述

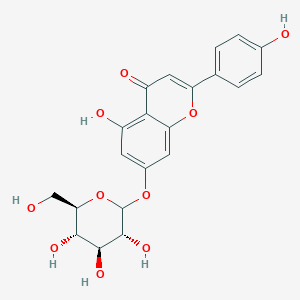

Apigenin-7-O-glucoside, also known as Apigetrin or Cosmosiin, is a naturally occurring flavonoid glycoside. It is derived from apigenin, a flavone found in many plants, particularly in the Asteraceae family. This compound is known for its yellow crystalline appearance and is commonly found in chamomile tea and other herbal infusions . This compound is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

准备方法

Synthetic Routes and Reaction Conditions: Apigenin-7-O-glucoside can be synthesized through various methods. One common approach involves the extraction from plant sources such as Chrysanthemum morifolium. The extraction process typically includes the use of ultrasound-assisted extraction followed by purification using preparative high-performance liquid chromatography (HPLC). The optimized extraction conditions are a solid/liquid ratio of 1:20, extraction time of 35 minutes, temperature of 50°C, and ultrasound power of 350 watts .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant materials. The process includes the use of solvents like ethanol or methanol for extraction, followed by purification steps such as column chromatography. The compound is then crystallized to achieve high purity .

化学反应分析

Types of Reactions: Apigenin-7-O-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of quinones and other oxidation products.

Glycosylation: This reaction involves the addition of sugar moieties to apigenin, forming glycosides like this compound. Enzymes such as glycosyltransferases are commonly used in this process.

Major Products Formed:

Hydrolysis: Apigenin and glucose.

Oxidation: Quinones and other oxidized derivatives.

Glycosylation: Various glycosides depending on the sugar moiety added.

科学研究应用

Apigenin-7-O-glucoside has a wide range of scientific research applications:

Chemistry:

- Used as a reference standard in chromatography for the quantification of flavonoids in plant extracts .

Biology:

- Studied for its antioxidant properties, which help in reducing oxidative stress in biological systems .

Medicine:

- Investigated for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells .

- Explored for its anti-inflammatory effects, which can be beneficial in treating inflammatory diseases .

Industry:

作用机制

Apigenin-7-O-glucoside exerts its effects through various molecular mechanisms:

Molecular Targets and Pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis in cancer cells by targeting pathways like JAK/STAT, PI3K/Akt/mTOR, and Wnt/β-catenin.

相似化合物的比较

Luteolin-7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Quercetin-3-O-glucoside: Known for its strong antioxidant activity and potential health benefits.

Uniqueness:

生物活性

Apigenin-7-O-glucoside (AP7Glu) is a flavonoid glycoside derived from apigenin, a common dietary flavonoid found in various fruits and vegetables. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties. This article reviews the current understanding of the biological activity of AP7Glu, supported by data tables and recent research findings.

This compound is characterized by its glycosylation at the 7-position of the apigenin molecule, which enhances its solubility and bioavailability compared to its aglycone counterpart. The compound exhibits various mechanisms of action, including:

- Antioxidant Activity : AP7Glu has demonstrated significant free radical scavenging abilities. Studies indicate that it possesses a lower antioxidant capacity than apigenin but still shows promise in reducing oxidative stress in cells .

- Cytotoxic Effects : Research indicates that AP7Glu is more effective than apigenin in inducing apoptosis in cancer cells, particularly HCT116 colon cancer cells. It operates through mitochondrial pathways and affects cell cycle regulation by inhibiting cyclins and activating caspases .

- Antifungal Activity : AP7Glu exhibits potent antifungal effects against various Candida species. It disrupts the plasma membrane integrity of fungal cells more rapidly than apigenin, indicating a direct action on cell membranes .

1. Antioxidant Activity

The antioxidant potential of AP7Glu has been assessed using various assays. The compound's effectiveness was compared to standard antioxidants like Trolox. Results showed that while it has antioxidant properties, they are less potent than those of apigenin itself.

| Compound | EC50 (µM) | Assay Type |

|---|---|---|

| Apigenin | 30 | DPPH Radical Scavenging |

| This compound | 150 | DPPH Radical Scavenging |

2. Anticancer Activity

AP7Glu has been shown to induce apoptosis in cancer cells through multiple pathways:

- Cell Viability Reduction : Studies have demonstrated that AP7Glu significantly reduces the viability of HCT116 cells with an IC50 value lower than that of apigenin.

- Mechanism : It promotes apoptosis via mitochondrial pathways, increasing reactive oxygen species (ROS) levels and activating caspases.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 47.26 | Caspase Activation |

| HeLa | 55.00 | PTEN/PI3K/AKT Pathway Inhibition |

3. Antifungal Activity

AP7Glu's antifungal properties have been evaluated against multiple Candida strains:

| Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| C. albicans | 0.05 | 0.10 |

| C. glabrata | 0.10 | 0.20 |

The results indicate that AP7Glu is effective at lower concentrations compared to traditional antifungal agents like ketoconazole.

Case Studies

Study on Anticandidal Activity : A comparative study assessed the efficacy of AP7Glu against various Candida isolates, revealing that it had a broader spectrum of activity compared to apigenin and was effective at significantly lower concentrations .

Cytotoxicity in Cancer Cells : A study highlighted that AP7Glu induced apoptosis in HCT116 cells more effectively than apigenin, with notable changes in gene expression related to cell cycle regulation and apoptosis pathways .

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUJOKENFFTPU-MKJMBMEGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。